molecular formula C13H24O2 B3230996 2-Methyldodec-3-enoic acid CAS No. 131330-76-2

2-Methyldodec-3-enoic acid

Cat. No.: B3230996
CAS No.: 131330-76-2
M. Wt: 212.33 g/mol
InChI Key: WDOXVSRSHZFAKN-ZHACJKMWSA-N
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Description

2-Methyldodec-3-enoic acid is a branched unsaturated fatty acid characterized by a 12-carbon chain (dodecyl), a methyl group at position 2, and a double bond at position 2. This structural configuration imparts unique physicochemical properties, such as altered solubility, melting point, and reactivity compared to linear or differently substituted analogs.

Properties

IUPAC Name

(E)-2-methyldodec-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOXVSRSHZFAKN-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldodec-3-enoic acid typically involves the alkylation of a suitable precursor, such as dodec-2-enoic acid, with a methylating agent. The reaction conditions often require a base to deprotonate the precursor, followed by the addition of the methylating agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyldodec-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyldodec-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyldodec-3-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on dodec-2-enoic acid derivatives with functional modifications, such as ethylamino, nitrobenzoyl, and carboxamide groups. Below, we compare these compounds with 2-Methyldodec-3-enoic acid in terms of structure, synthesis, and spectroscopic properties.

Structural Differences
Compound Name Double Bond Position Substituents Molecular Formula (Example)
This compound 3 Methyl (C2) C₁₃H₂₄O₂
3-Ethylamino-2-(2-nitrobenzoyl)-dodec-2-enoic acid (3c) 2 Ethylamino (C3), Nitrobenzoyl (C2) C₂₁H₂₈N₂O₅
3-Ethylamino-1-(2-nitrophenyl)-dodec-2-en-1-one (6) 2 Ethylamino (C3), Nitrophenyl (C1) C₁₉H₂₆N₂O₃

Key Observations :

  • The double bond position (2 vs. 3) significantly alters electronic distribution and steric hindrance, affecting reactivity in cyclization or substitution reactions .
  • Substituents like nitrobenzoyl or ethylamino groups (in 3c and 6) introduce polar or electron-withdrawing effects, whereas the methyl group in this compound is primarily steric.
Spectroscopic Characterization
Compound ¹H-NMR Highlights ¹³C-NMR Highlights HRMS (m/z)
3c δ 1.25 (m, CH₂), δ 8.15 (Ar-H) δ 172.1 (C=O), δ 148.2 (NO₂) 411.1892 [M+H]⁺
6 δ 1.30 (m, CH₂), δ 7.85 (Ar-H) δ 198.5 (C=O), δ 145.8 (NO₂) 355.2015 [M+H]⁺

For this compound, expected NMR signals would include:

  • ¹H-NMR : δ 0.95 (d, J=6.5 Hz, C2-CH₃), δ 5.35 (m, C3-C4 olefinic H).
  • ¹³C-NMR : δ 180.1 (COOH), δ 130.5 (C3-C4 double bond).

Research Findings and Implications

  • Reactivity: Compounds like 3c and 6 undergo reductive cyclization (e.g., using Zn/HCOONH₄) to form heterocyclic structures, a pathway less accessible to this compound due to its lack of reactive nitro or amino groups .

Q & A

Q. What are the optimal synthetic routes for 2-Methyldodec-3-enoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves α,β-unsaturated fatty acid pathways, such as olefin cross-metathesis or Wittig reactions. For purity validation:
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to resolve isomers .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., δ 5.3–5.7 ppm for doublet protons at C3) and IR (C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 228.2089 (theoretical for C₁₃H₂₄O₂) .
  • Data Table :
MethodKey Peaks/Retention TimePurity Threshold
HPLC12.3 min (C18 column)≥98%
1H^1H-NMRδ 1.2 (CH₃), δ 2.3 (COOH)No impurities

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) over 72 hours .

  • Controls : Include inert atmosphere (N₂) to exclude oxidative degradation .
  • Statistical Analysis : Use ANOVA to compare degradation rates across pH groups, with post-hoc Tukey tests for pairwise comparisons .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer :
  • Step 1 : Verify sample purity via TLC or HPLC to rule out contaminants .
  • Step 2 : Reconcile NMR and MS discrepancies:
  • Isotopic Patterns : Check for 13C^{13}C satellite peaks in MS that may overlap with molecular ions .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) do not introduce unexpected peaks in NMR .
  • Step 3 : Use computational tools (e.g., Gaussian for DFT calculations) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate confounding variables in studying the compound’s biochemical interactions?

  • Methodological Answer :
  • Experimental Controls :
  • Negative controls: Use structurally similar inert analogs (e.g., saturated dodecanoic acid) .
  • Positive controls: Known inhibitors/activators of target enzymes (e.g., lipoxygenases).
  • Blinding : Assign sample IDs randomly to avoid observer bias .
  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate compound-specific effects from background noise .

Q. How can researchers validate the compound’s role in lipid metabolism pathways using omics approaches?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., PPAR-γ targets) .
  • Metabolomics : LC-MS/MS to quantify downstream metabolites (e.g., arachidonic acid derivatives) .
  • Data Integration : Use pathway enrichment tools (e.g., KEGG Mapper) to link omics data to lipid biosynthesis networks .

Methodological Guidelines

  • Crystallography : For structural confirmation, use SHELX suite (SHELXL for refinement, SHELXD for phase solving) with high-resolution X-ray data .
  • Ethical Reporting : Adhere to COSMOS-E guidelines for meta-analyses, including transparency in search strategies and bias assessment .
  • Data Reproducibility : Archive raw spectra and chromatograms in public repositories (e.g., Zenodo) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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